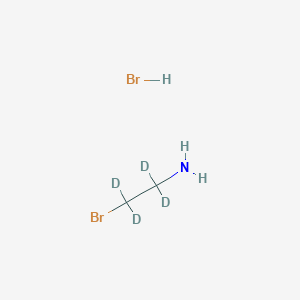
Sodium D-Gluconate-1-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gluconate-1-13C (sodium) is a compound where the carbon-1 position of the gluconate molecule is labeled with the stable isotope carbon-13. This compound is the sodium salt of gluconic acid and is often used as a chelating agent. The incorporation of the carbon-13 isotope makes it particularly useful in scientific research, especially in the fields of chemistry and biochemistry, where it serves as a tracer for quantitation during the drug development process .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Gluconate-1-13C (sodium) typically involves the oxidation of glucose-1-13C using glucose oxidase to produce gluconic acid-1-13C, which is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions generally require a controlled pH and temperature to ensure the stability of the isotope-labeled compound .
Industrial Production Methods: In industrial settings, the production of Gluconate-1-13C (sodium) follows similar principles but on a larger scale. The process involves the enzymatic oxidation of glucose-1-13C in bioreactors, followed by purification and crystallization steps to obtain the final product. The use of bioreactors allows for better control over reaction conditions and higher yields .
化学反应分析
Types of Reactions: Gluconate-1-13C (sodium) primarily undergoes chelation reactions, where it forms stable complexes with various metal ions. This property is utilized to prevent these ions from undergoing unwanted chemical reactions .
Common Reagents and Conditions: The chelation reactions typically involve metal ions such as calcium, magnesium, and iron. These reactions are usually carried out in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed: The major products of these reactions are the metal-gluconate complexes, which are stable and soluble in water. These complexes are often used in various industrial and medical applications .
科学研究应用
Gluconate-1-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in drug development to quantify the pharmacokinetics and pharmacodynamics of new drugs.
Industry: Acts as a chelating agent in various industrial processes, including water treatment and metal cleaning
作用机制
The primary mechanism of action of Gluconate-1-13C (sodium) involves its ability to form stable complexes with metal ions. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system. The molecular targets are the metal ions, and the pathways involved include the formation of metal-gluconate complexes .
相似化合物的比较
Calcium Gluconate: Used in medicine to treat calcium deficiencies.
Magnesium Gluconate: Employed as a dietary supplement.
Iron Gluconate: Utilized in the treatment of iron-deficiency anemia.
Uniqueness: Gluconate-1-13C (sodium) is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable in research applications that require precise quantitation and tracing of metabolic pathways. This isotopic labeling distinguishes it from other gluconate salts that do not have this feature .
属性
分子式 |
C6H11NaO7 |
|---|---|
分子量 |
219.13 g/mol |
IUPAC 名称 |
sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanoate |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i6+1; |
InChI 键 |
UPMFZISCCZSDND-RYHRKSQGSA-M |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13C](=O)[O-])O)O)O)O)O.[Na+] |
规范 SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)



![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)





